molecular formula C24H28N4O2S B2736623 N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]naphthalene-1-sulfonamide CAS No. 1902989-83-6

N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]naphthalene-1-sulfonamide

Cat. No.: B2736623
CAS No.: 1902989-83-6
M. Wt: 436.57
InChI Key: KQNFSPZQHCMBFR-UHFFFAOYSA-N
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Description

The compound “N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]naphthalene-1-sulfonamide” is a complex organic molecule that contains several functional groups and rings. It has a tetrahydroquinazoline ring, which is a type of heterocyclic compound . This type of compound is often found in various pharmaceuticals and exhibit a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The tetrahydroquinazoline ring, piperidine ring, and naphthalene ring would contribute to the complexity of the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups could allow for a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .

Scientific Research Applications

Protein Kinase Inhibition

Naphthalenesulfonamides and their derivatives have shown potent inhibitory effects on cyclic nucleotide-dependent protein kinases, including cAMP-dependent, cGMP-dependent, and Ca2+-phospholipid-dependent protein kinases, highlighting their potential in regulating various cellular processes. Hidaka et al. (1984) discovered that isoquinolinesulfonamides, such as H-8 and H-7, exhibit selective inhibition towards certain protein kinases, with H-8 showing marked inhibition of cyclic nucleotide-dependent protein kinases. This inhibition was found to be competitive with respect to ATP and noncompetitive with respect to the phosphate acceptor, indicating a direct interaction with the active center of the enzyme (Hidaka et al., 1984).

Anticancer Applications

Aromatic sulfonamides containing a condensed piperidine moiety have been synthesized and evaluated for their capacity to induce oxidative stress and glutathione depletion in cancer cells, including HT168 melanoma and K562 leukemia cells. Compounds exhibited cytotoxic effects in micromolar concentrations, suggesting their potential as oxidative stress-inducing anticancer agents (Madácsi et al., 2013).

Molecular Interaction Studies

The interaction of sulfonamide derivatives with cannabinoid receptors has been explored to understand the molecular basis of their antagonist activity. Shim et al. (2002) investigated the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), demonstrating its potent and selective antagonism for the CB1 cannabinoid receptor. Their study provided insights into the conformational preferences and binding modes of these compounds, contributing to the development of cannabinoid receptor ligands (Shim et al., 2002).

Synthesis of Novel Derivatives

Research has also focused on the synthesis of new derivatives with potential biological activities. For instance, Bunce et al. (2012) reported on the synthesis of tetrahydroisoquinolines via Friedel-Crafts cyclizations, aiming at developing core structures for drug analogs with applications in treating various diseases, including cancer and CNS disorders (Bunce et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many tetrahydroquinazoline derivatives have been found to exhibit biological activities such as antimicrobial, antiviral, and anticancer effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. Proper handling and disposal procedures should be followed to ensure safety .

Properties

IUPAC Name

N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]naphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2S/c1-17-25-22-11-5-4-10-21(22)24(26-17)28-15-13-19(14-16-28)27-31(29,30)23-12-6-8-18-7-2-3-9-20(18)23/h2-3,6-9,12,19,27H,4-5,10-11,13-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNFSPZQHCMBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NS(=O)(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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